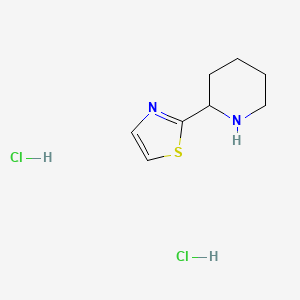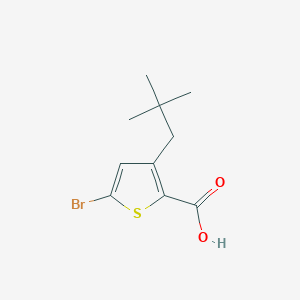
5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid, often involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically employs large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity, making the compounds suitable for various applications in material science and medicinal chemistry .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, making them useful as anesthetics and anti-inflammatory agents . The compound’s bromine and carboxylic acid groups play crucial roles in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-Bromo-2-thiophenecarboxylic acid
- 5-Bromo-2-thiophenecarboxaldehyde
- 2,2’:5’,2’‘-terthiophene-5,5’'-dicarboxylic acid
Uniqueness
5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,2-dimethylpropyl group enhances its lipophilicity, making it more suitable for certain applications compared to other thiophene derivatives .
Properties
Molecular Formula |
C10H13BrO2S |
|---|---|
Molecular Weight |
277.18 g/mol |
IUPAC Name |
5-bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H13BrO2S/c1-10(2,3)5-6-4-7(11)14-8(6)9(12)13/h4H,5H2,1-3H3,(H,12,13) |
InChI Key |
DPCPXWAKXXCGSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=C(SC(=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


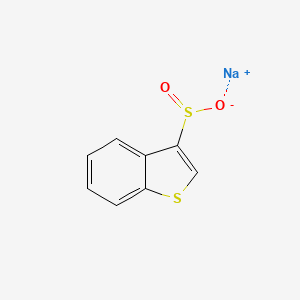
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195452.png)
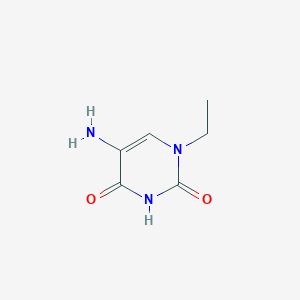

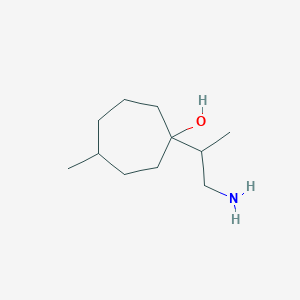
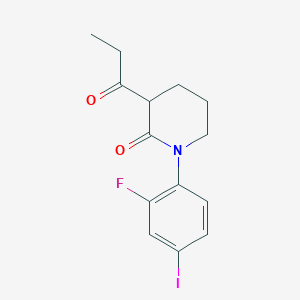


![tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13195502.png)
![2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13195503.png)
![4',4'-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13195504.png)
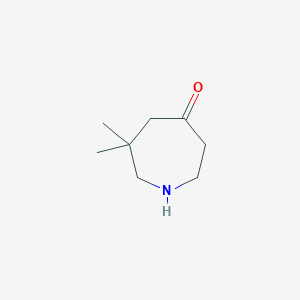
![tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate](/img/structure/B13195528.png)
